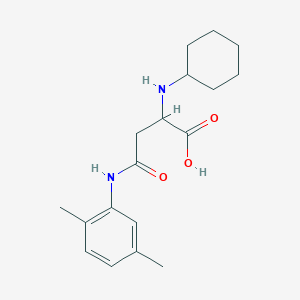
N~2~-cyclohexyl-N~4~-(2,5-dimethylphenyl)asparagine
Descripción general
Descripción
N~2~-cyclohexyl-N~4~-(2,5-dimethylphenyl)asparagine, also known as CXD, is a small molecule that has been gaining attention in the scientific community due to its potential as a therapeutic agent. CXD belongs to a class of compounds known as asparagine-based inhibitors, which have been found to have anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of N~2~-cyclohexyl-N~4~-(2,5-dimethylphenyl)asparagine involves its ability to inhibit the activity of asparagine synthetase (ASNS), an enzyme involved in the synthesis of asparagine. N~2~-cyclohexyl-N~4~-(2,5-dimethylphenyl)asparagine binds to the active site of ASNS, preventing the synthesis of asparagine. Asparagine is an amino acid that is essential for the growth and survival of certain cells, including cancer cells. By inhibiting the synthesis of asparagine, N~2~-cyclohexyl-N~4~-(2,5-dimethylphenyl)asparagine is able to induce apoptosis in cancer cells and inhibit the replication of certain viruses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~2~-cyclohexyl-N~4~-(2,5-dimethylphenyl)asparagine have been studied extensively. N~2~-cyclohexyl-N~4~-(2,5-dimethylphenyl)asparagine has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N~2~-cyclohexyl-N~4~-(2,5-dimethylphenyl)asparagine has been found to induce apoptosis in cancer cells, inhibit the replication of certain viruses, and reduce the growth and proliferation of cancer cells. N~2~-cyclohexyl-N~4~-(2,5-dimethylphenyl)asparagine has also been found to have a low toxicity profile, making it a promising therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~2~-cyclohexyl-N~4~-(2,5-dimethylphenyl)asparagine is its high purity and high yield synthesis method, making it a viable option for large-scale production. Additionally, N~2~-cyclohexyl-N~4~-(2,5-dimethylphenyl)asparagine has a low toxicity profile, making it a safe option for use in lab experiments. However, one limitation of N~2~-cyclohexyl-N~4~-(2,5-dimethylphenyl)asparagine is its specificity for ASNS, which may limit its use in certain applications. Additionally, further studies are needed to fully understand the potential side effects of N~2~-cyclohexyl-N~4~-(2,5-dimethylphenyl)asparagine.
Direcciones Futuras
For research on N~2~-cyclohexyl-N~4~-(2,5-dimethylphenyl)asparagine include the development of N~2~-cyclohexyl-N~4~-(2,5-dimethylphenyl)asparagine derivatives with increased specificity for ASNS or other targets, further studies on its potential side effects, and its potential use in the treatment of inflammatory diseases, cancer, and viral infections.
Aplicaciones Científicas De Investigación
N~2~-cyclohexyl-N~4~-(2,5-dimethylphenyl)asparagine has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research has focused on N~2~-cyclohexyl-N~4~-(2,5-dimethylphenyl)asparagine's anti-inflammatory properties. N~2~-cyclohexyl-N~4~-(2,5-dimethylphenyl)asparagine has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of numerous inflammatory diseases. Studies have also shown that N~2~-cyclohexyl-N~4~-(2,5-dimethylphenyl)asparagine has anti-cancer properties, with the ability to induce apoptosis in cancer cells. Additionally, N~2~-cyclohexyl-N~4~-(2,5-dimethylphenyl)asparagine has been found to have anti-viral properties, with the ability to inhibit the replication of certain viruses.
Propiedades
IUPAC Name |
2-(cyclohexylamino)-4-(2,5-dimethylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-12-8-9-13(2)15(10-12)20-17(21)11-16(18(22)23)19-14-6-4-3-5-7-14/h8-10,14,16,19H,3-7,11H2,1-2H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDWJHBKERXMFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC(C(=O)O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-cyclohexyl-N-(2,5-dimethylphenyl)asparagine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



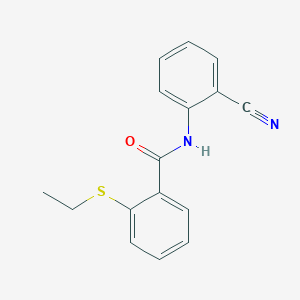
![N-(1-{4-allyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)-2-chlorobenzamide](/img/structure/B4117759.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4117771.png)
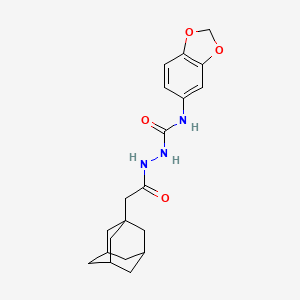
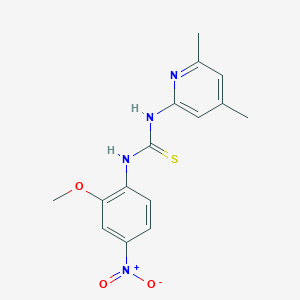
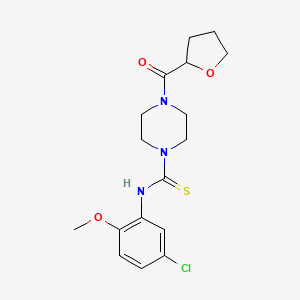
![2-[1-benzoyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-naphthyl acetate](/img/structure/B4117809.png)
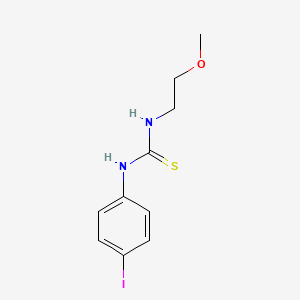
![N~2~-[2-(dimethylamino)ethyl]-N~4~-(2-methylphenyl)asparagine](/img/structure/B4117820.png)
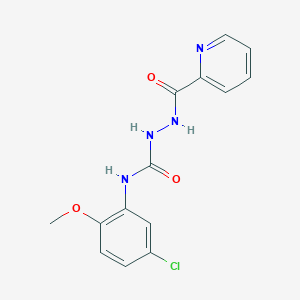
![ethyl 5-{2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B4117834.png)
![2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylcyclohexyl)acetamide](/img/structure/B4117845.png)

![N-(4-chlorobenzyl)-2-[(4-ethoxyphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4117858.png)